NMR spectroscopy can be used to determine the structure and conformation of pyroglutamylglycine in solution. []
MS techniques, particularly tandem mass spectrometry (MS/MS), can be employed to characterize the fragmentation pattern of pyroglutamylglycine and differentiate it from isomeric dipeptides containing glutamic acid. [, ]
Pyroglutamylglycine has been identified as a contributor to the umami taste of Japanese soy sauce. []
The distinct fragmentation pattern of pyroglutamylglycine observed in MS/MS studies can be utilized for its identification and differentiation from other dipeptides, such as those with alpha- or gamma-linked glutamic acid. [, ]
Research has investigated the potential association of pyroglutamylglycine with pancreatic ductal adenocarcinoma (PDAC) risk, though further studies are needed to elucidate its role in this context. []
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